molecular formula C16H25NO4S B4244341 4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]morpholine

4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]morpholine

Cat. No.: B4244341
M. Wt: 327.4 g/mol
InChI Key: OUPGTFIFICTYRF-UHFFFAOYSA-N
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Description

4-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]morpholine is a sulfonamide derivative featuring a morpholine ring linked via a sulfonyl group to a substituted phenyl moiety. The phenyl group is functionalized with ethoxy (‒OCH₂CH₃), isopropyl (‒CH(CH₃)₂), and methyl (‒CH₃) substituents at positions 4, 5, and 2, respectively.

Properties

IUPAC Name

4-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S/c1-5-21-15-10-13(4)16(11-14(15)12(2)3)22(18,19)17-6-8-20-9-7-17/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPGTFIFICTYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCOCC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]morpholine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under specific conditions to introduce additional functional groups.

    Substitution: The ethoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic derivatives, while substitution can introduce various alkyl or aryl groups .

Scientific Research Applications

4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs include sulfonyl morpholine derivatives with variations in substituents and core scaffolds. Key examples are summarized below:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Weight Biological Activity/Properties Source
4-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]morpholine Ethoxy, isopropyl, methyl on phenyl; sulfonyl-morpholine ~395.5* Not explicitly reported (inferred antimicrobial) -
4-[1-(3-Phenyl-isoxazol-5-yl)-cyclopent-3-enesulfonyl]-morpholine Isoxazole, cyclopentene, phenyl substituent Not reported Anti-A. baumannii (16 ± 0.3 mm inhibition zone)
4-(3-p-Tolyl-isoxazol-5-ylmethanesulfonyl)-morpholine Isoxazole, p-tolyl substituent Not reported Anti-A. baumannii (22 ± 0.6 mm inhibition zone)
4-(Morpholine-4-sulfonyl)-benzenesulfonyl chloride Benzene sulfonyl chloride; morpholine-sulfonyl 325.79 Reagent; mp 150–152°C
2-(4-Ethoxyphenoxy)-5-(morpholine-4-sulfonyl)aniline Aniline core; ethoxyphenoxy, morpholine-sulfonyl 330.39 Not reported (potential solubility/HDAC inhibition)

*Calculated based on formula C₁₇H₂₅NO₄S.

Physicochemical Properties

  • Lipophilicity : The ethoxy, isopropyl, and methyl groups on the phenyl ring in the target compound likely enhance lipophilicity compared to analogs with polar substituents (e.g., isoxazole or aniline). This could influence membrane permeability and bioavailability.
  • Steric Effects : The bulky isopropyl and methyl groups may reduce binding affinity to compact enzyme active sites compared to smaller substituents (e.g., p-tolyl in isoxazole derivatives) .
  • Thermal Stability : The sulfonyl chloride analog has a high melting point (150–152°C), indicating strong intermolecular forces, whereas the target compound’s melting point remains unreported .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]morpholine
Reactant of Route 2
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4-[(4-ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]morpholine

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